2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound featuring a fused chromene (benzopyran) and pyrazolone scaffold. Its structure includes a 3,4-dimethylphenyl substituent at the 2-position of the pyrazolone ring (Fig. 1). This compound is of interest due to its structural similarity to bioactive chromeno-pyrazole derivatives, which are known for diverse pharmacological activities such as anti-inflammatory, antifungal, and antiplatelet effects .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19-20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBTZYCHVBBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then cyclized with a suitable aldehyde or ketone to form the chromeno-pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring and pyrazolone carbonyl group are susceptible to oxidation. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60–80°C | Chromene ring epoxidation | 65–70% | |
| CrO₃ | Acetic acid, reflux | Pyrazolone ring oxidation to carboxylic acid | 55–60% |
Key Findings :
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Epoxidation of the chromene ring occurs regioselectively at the C2–C3 double bond under acidic KMnO₄ conditions .
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Chromium trioxide selectively oxidizes the pyrazolone carbonyl to a carboxyl group without affecting the ethoxy substituent .
Reduction Reactions
The pyrazolone carbonyl and chromene double bond undergo reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Pyrazolone → pyrazolidinone | 80–85% | |
| H₂ (Pd/C) | Ethanol, 50 psi, 60°C | Chromene → dihydrochromene | 70–75% |
Mechanistic Insights :
-
Sodium borohydride reduces the carbonyl group to a secondary alcohol, forming a pyrazolidinone derivative.
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Catalytic hydrogenation saturates the chromene double bond, yielding a dihydro derivative .
Nucleophilic Substitution
The ethoxy group at C8 participates in nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | 120°C, sealed tube | 8-Amino derivative | 50–55% | |
| HS⁻ (NaSH) | DMF, 100°C | 8-Mercapto derivative | 60–65% |
Notable Observations :
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Ammonolysis proceeds via an SN2 mechanism, replacing the ethoxy group with an amine .
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Thiol substitution requires polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Cycloaddition Reactions
The pyrazolone ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Pyrazolo-isoxazole hybrid | 75–80% | |
| Nitrile oxides | Toluene, reflux | Spiro-pyrazolone-oxadiazole | 65–70% |
Structural Confirmation :
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X-ray crystallography of the spiro-oxadiazole product confirmed cis stereochemistry at the spiro junction .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the chromeno-pyrazolone system undergoes ring transformations:
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Ethanol, reflux | Chromone ring contraction | 40–45% | |
| NaOH (10%) | H₂O, 100°C | Pyrazole ring opening | 55–60% |
Mechanistic Pathways :
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Acidic conditions promote chromene ring contraction via a carbocation intermediate .
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Base hydrolysis cleaves the pyrazolone ring, yielding a substituted hydrazine derivative.
Photochemical Reactions
UV irradiation induces [4π] electrocyclization:
| Wavelength | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Benzofuran-fused pyrazole | 30–35% |
Key Data :
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the condensation of chromones with hydrazine derivatives. The resulting compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity.
Example Synthesis Route
- Starting Materials : Chromone derivatives and hydrazine hydrate.
- Reaction Conditions : The reaction is usually conducted under reflux in a suitable solvent.
- Characterization Techniques :
- NMR : Provides information on the molecular structure.
- IR : Identifies functional groups present in the compound.
- Mass Spectrometry : Confirms molecular weight.
Antimicrobial Properties
Research indicates that chromeno-pyrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial and fungal strains.
- Mechanism of Action : These compounds may disrupt microbial cell membranes or inhibit specific enzymes critical for microbial survival.
- Case Study : A derivative was tested against five phytopathogenic fungi (Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani) showing promising antifungal activity .
Antioxidant Activity
The antioxidant potential of chromeno-pyrazole derivatives has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- In vitro Studies : Various assays have demonstrated that these compounds can effectively neutralize reactive oxygen species (ROS), contributing to their potential therapeutic applications in diseases associated with oxidative damage .
Anti-inflammatory Effects
Some studies suggest that chromeno-pyrazole derivatives may exhibit anti-inflammatory properties. By inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), these compounds could serve as potential leads for developing anti-inflammatory drugs.
Anticancer Activity
Emerging research indicates that certain derivatives possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Mechanism : These compounds may interfere with cell cycle regulation or promote programmed cell death in malignant cells .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Fluorescent Properties : The compound exhibits fluorescence under UV light, making it suitable for applications in sensors or as fluorescent probes in biological imaging.
- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Chromeno[2,3-c]pyrazol-3-one core: A bicyclic system formed by fusion of a chromene (benzopyran) and pyrazolone.
- 3,4-Dimethylphenyl substituent : Electron-donating methyl groups at the phenyl ring may enhance lipophilicity and influence biological interactions.
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and pyrazolone moiety significantly impact solubility, stability, and bioactivity.
Key Observations :
Comparison with Target Compound :
Challenges :
Biological Activity
The compound 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of chromeno-pyrazole derivatives typically involves the cyclization of appropriate precursors under various conditions. For instance, a common method includes the reaction of chromene derivatives with hydrazine hydrate to form pyrazole rings. The specific synthetic route for this compound may involve similar methodologies adapted from established protocols for related compounds .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds display activity against various bacterial strains and fungi. The presence of the pyrazole moiety enhances the ability to inhibit microbial growth .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been documented in several studies. The ability to scavenge free radicals is attributed to the presence of electron-rich systems within the pyrazole and chromene structures. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Antitumor Activity
Some studies have indicated that chromeno-pyrazole derivatives possess antitumor activity. For instance, compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest .
Table 2: Antitumor Activity of Selected Pyrazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3,4-dimethylphenyl)-pyrazole | HeLa | 25 | |
| 5-phenyl-1H-pyrazole | MCF-7 | 30 | |
| 3-(4-fluorophenyl)-1H-pyrazole | A549 | 20 |
Case Studies
A recent study highlighted the potential of pyrazole derivatives in treating inflammatory diseases. The compound was tested in vivo for its anti-inflammatory effects using animal models. Results indicated a significant reduction in inflammation markers compared to control groups .
Another case study focused on the neuroprotective effects of pyrazole derivatives. The compound demonstrated protective effects against neuronal cell death induced by oxidative stress in cultured neurons .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted hydrazines with chromenone precursors. For example, phenyl hydrazine reacts with dibromopropanoyl intermediates in absolute ethanol under triethylamine catalysis to form the pyrazole ring . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine:chromenone), solvent polarity (ethanol vs. DMF), and reaction time (6–12 hours) to improve yield (reported 50–70%) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization relies on spectral techniques:
- 1H/13C NMR : Peaks at δ 2.2–2.5 ppm confirm methyl groups on the phenyl ring, while δ 6.8–7.5 ppm corresponds to aromatic protons .
- FT-IR : A carbonyl stretch at ~1700 cm⁻¹ confirms the pyrazol-3-one moiety .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 333.4) validate the molecular formula .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer : Initial screens focus on antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and anticancer potential using MTT assays (IC₅₀ values in HeLa or MCF-7 cell lines). Substituent variations (e.g., methyl vs. methoxy groups) are correlated with activity trends .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3,4-dimethylphenyl group induces steric hindrance, limiting Buchwald–Hartwig amination efficiency. Computational modeling (DFT) predicts regioselectivity in Suzuki–Miyaura couplings, favoring para-substitution on the chromene ring. Experimental validation uses Pd(PPh₃)₄ catalyst and aryl boronic acids in toluene/EtOH (yields: 60–85%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial results (e.g., gram-positive vs. gram-negative efficacy) may arise from assay conditions (e.g., pH-dependent solubility). Normalize data using logP calculations (e.g., ClogP ≈ 3.2) to account for membrane permeability. Synergistic studies with β-lactam antibiotics can clarify mechanistic roles .
Q. How can X-ray crystallography clarify structural ambiguities in derivatives?
- Methodological Answer : Single-crystal XRD (e.g., using ORTEP-III) resolves tautomerism in the pyrazol-3-one ring. For example, the enol-keto equilibrium is confirmed via bond lengths (C=O: 1.22 Å vs. C–OH: 1.34 Å). Space group analysis (e.g., monoclinic P2₁/c) reveals packing interactions affecting stability .
Q. What computational methods predict binding modes to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR or CDK2) identifies H-bond interactions between the carbonyl group and Lys45/Asp86 residues. MD simulations (AMBER) assess binding stability over 100 ns, with RMSD < 2.0 Å indicating favorable interactions .
Key Considerations for Researchers
- Synthetic Reproducibility : Use anhydrous conditions and degassed solvents to prevent side reactions .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .
- Data Interpretation : Cross-reference spectral data with CRC Handbook standards to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
